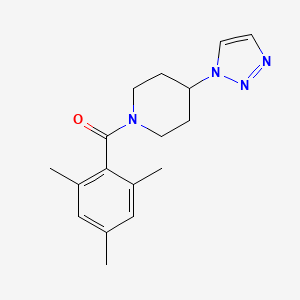![molecular formula C18H20FN3O3 B2385404 2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide CAS No. 866009-88-3](/img/structure/B2385404.png)
2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide, also known as FIH, is a synthetic compound that has been of interest in the scientific research community due to its potential applications in various fields1. It has a molecular weight of 345.3741.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s likely that it involves the reaction of a fluorobenzyl group with an oxybenzoyl group, followed by the addition of an isopropyl hydrazinecarboxamide group.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, the molecular formula is C18H20FN3O32.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, given its structure, it’s likely that it can participate in a variety of organic reactions, particularly those involving the fluorobenzyl, oxybenzoyl, and hydrazinecarboxamide groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, its molecular weight is 345.3741, and its molecular formula is C18H20FN3O32.Aplicaciones Científicas De Investigación
Crystal Structure Evaluation
The crystal structures of various metal(II) 2-fluorobenzoates with N-donor ligand complexes, including 2,2′-bipyridine, 1,10′-phenanthroline, and others, have been extensively studied. These structures show diverse configurations such as monomeric, dimeric, ionic, and polymeric, with a few forming specific hydrogen bonds despite the presence of the electronegative fluorine. This study indicates that understanding the factors affecting the structure of these complexes could facilitate reaching target molecules, highlighting the importance of these structures in material science due to their physical and biological potential applications (Öztürkkan & Necefoğlu, 2022).
Practical Synthesis
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen production, reveals challenges in large-scale production due to the cost and toxicity of the materials involved. This highlights the importance of developing practical and safe methods for synthesizing compounds involving fluorobenzene structures for pharmaceutical applications (Qiu et al., 2009).
Antitubercular Activity
Some derivatives of hydrazinecarboxamides, including modifications of isoniazid, have shown significant antitubercular activity against various strains of Mycobacterium. These results are crucial for the design of new leads for anti-TB compounds, demonstrating the potential of incorporating hydrazinecarboxamide structures in therapeutic agents (Asif, 2014).
Antioxidant Capacity Reaction Pathways
Research on the ABTS•+ radical cation-based assays, involving hydrazine structures, highlights the specific reaction pathways for certain antioxidants. This knowledge is valuable for evaluating antioxidant systems and understanding the specific reactions and their contributions to total antioxidant capacity, underscoring the relevance of such structures in biochemical assays (Ilyasov et al., 2020).
Safety And Hazards
Specific safety and hazard information for this compound is not provided in the search results. However, as with all chemicals, it should be handled with care, using personal protective equipment and adequate ventilation3.
Direcciones Futuras
The future directions for research on this compound are not specified in the search results. However, given its potential applications in various fields1, it’s likely that future research could explore these possibilities in more detail.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Propiedades
IUPAC Name |
1-[[3-[(4-fluorophenyl)methoxy]benzoyl]amino]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12(2)20-18(24)22-21-17(23)14-4-3-5-16(10-14)25-11-13-6-8-15(19)9-7-13/h3-10,12H,11H2,1-2H3,(H,21,23)(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXPNPKEIIDTQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NNC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2385321.png)
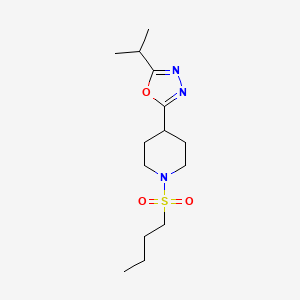
![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2385325.png)
![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2385327.png)
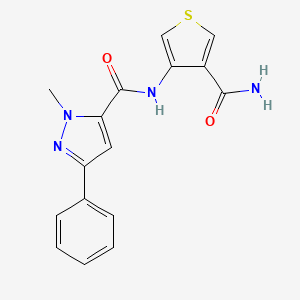
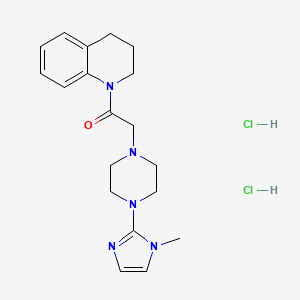
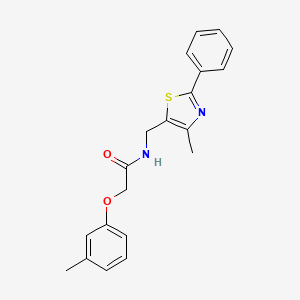
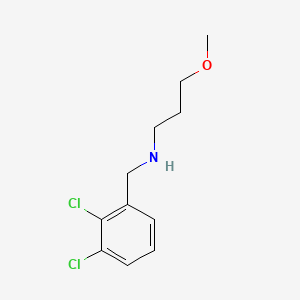

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2385336.png)
![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)
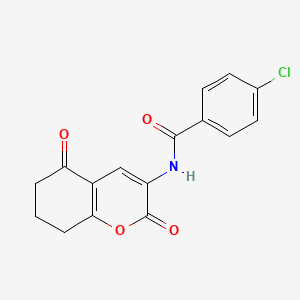
![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)
